molecular formula C15H21N3O5S B5559284 (4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5559284
M. Wt: 355.4 g/mol
InChI Key: CMBYXVJSFZHOOE-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound (4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide is 355.12019195 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Potential Pharmacological Activities

Research on the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines reveals methods for creating structurally similar compounds with potential pharmacological activities. The synthesis involves reactions with α-halocarbonyl compounds, leading to various heterocyclic compounds that could be investigated for pharmacological properties in future studies (Kamal El‐dean et al., 2018).

Characterization and Cytotoxicity Studies

Another study focuses on the synthesis, characterization, and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. This research provides a basis for understanding how similar compounds might be synthesized and evaluated for cytotoxic activities (Hassan et al., 2014).

Antimicrobial Activities

The synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their evaluation for antimicrobial activities against various bacteria and yeasts offer insights into the antimicrobial potential of structurally related compounds. This research highlights the importance of structural modifications in enhancing antimicrobial efficacy (Şahan et al., 2013).

Anti-Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates a new route to synthesizing compounds with significant antiviral activities against the bird flu influenza (H5N1). This study provides a methodological and application-oriented framework for developing compounds with potential antiviral properties (Hebishy et al., 2020).

Synthesis and Metal Complexes of Schiff Bases

The synthesis and characterization of metal complexes of a Schiff base derived from pyrazine-2-carboxamide and furan-2-carbaldehyde highlight the potential for creating complexes with various metal ions. These complexes have been structurally characterized and evaluated for antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Mallikarjunaswamy & Sekhar, 2018).

properties

IUPAC Name

(4aR,7aS)-1-(furan-2-carbonyl)-6,6-dioxo-N-propan-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-10(2)16-15(20)18-6-5-17(14(19)13-4-3-7-23-13)11-8-24(21,22)9-12(11)18/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,16,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBYXVJSFZHOOE-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

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